2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine
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Overview
Description
2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 2-position and a 3-methylsulfonylphenyl group at the 6-position of the pyridine ring. It is a white to off-white solid that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-methylsulfonylphenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 2-chloropyridine with 3-methylsulfonylphenylboronic acid in the presence of a palladium catalyst and a base. This reaction forms the carbon-carbon bond between the pyridine ring and the phenyl group.
Hydrolysis: The final step involves the hydrolysis of the intermediate product to introduce the hydroxy group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonylphenyl group play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
2-Hydroxy-6-(methylphenyl)pyridine: Similar but with a methyl group instead of a methylsulfonyl group.
Uniqueness
2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
6-(3-methylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMOACPSRFOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683114 |
Source
|
Record name | 6-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-38-9 |
Source
|
Record name | 6-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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